![molecular formula C11H17Cl3N2O B12063271 (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride](/img/structure/B12063271.png)
(2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[221]heptane;hydrate;dihydrochloride is a complex organic molecule featuring a bicyclic structure with a pyridine ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the bicyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic structure, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a ligand in receptor studies due to its ability to interact with specific biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The chlorine atom on the pyridine ring can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
- (2R)-2-(6-bromopyridin-3-yl)-7-azabicyclo[2.2.1]heptane
- (2R)-2-(6-fluoropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
Uniqueness
The uniqueness of (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane lies in its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substitutions.
This detailed overview provides a comprehensive understanding of (2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[221]heptane;hydrate;dihydrochloride, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C11H17Cl3N2O |
|---|---|
Molecular Weight |
299.6 g/mol |
IUPAC Name |
(2R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrate;dihydrochloride |
InChI |
InChI=1S/C11H13ClN2.2ClH.H2O/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;;/h1,4,6,8-10,14H,2-3,5H2;2*1H;1H2/t8?,9-,10?;;;/m1.../s1 |
InChI Key |
AXWYRFKDLRSESC-VAGRNHIFSA-N |
Isomeric SMILES |
C1CC2[C@H](CC1N2)C3=CN=C(C=C3)Cl.O.Cl.Cl |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
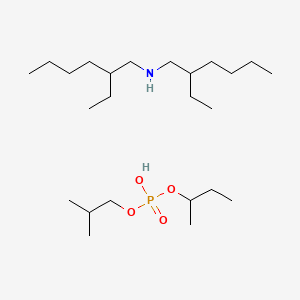


![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)
![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)

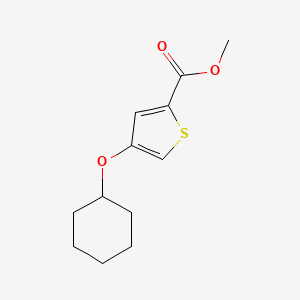
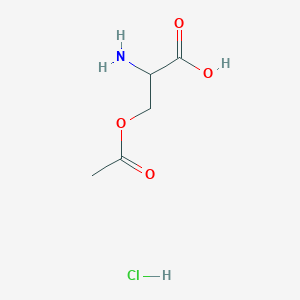

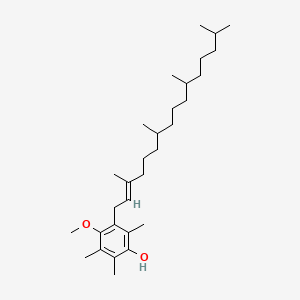
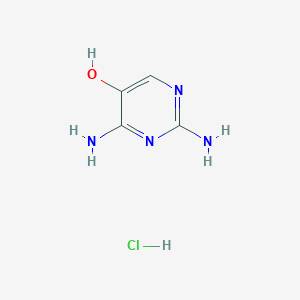
![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol](/img/structure/B12063247.png)

